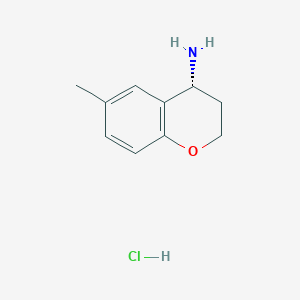

(R)-6-methylchroman-4-amine hydrochloride

Übersicht

Beschreibung

®-6-methylchroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. It is characterized by the presence of a chroman ring system, which is a benzopyran structure, and an amine group at the 4-position. The compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-methylchroman-4-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the chroman ring system.

Introduction of the Amine Group: The amine group is introduced at the 4-position of the chroman ring through a series of chemical reactions.

Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-6-methylchroman-4-amine hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.

Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-6-methylchroman-4-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation Products: Oxidized derivatives of the chroman ring.

Reduction Products: Reduced amine derivatives.

Substitution Products: Substituted chroman derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview:

(R)-6-Methylchroman-4-amine hydrochloride is primarily utilized as a building block in the synthesis of pharmaceuticals, especially targeting neurological disorders. Its structural properties allow it to enhance drug efficacy and specificity.

Key Applications:

- Neurological Disorders: The compound has been explored for its potential in treating conditions such as depression and anxiety by modulating neurotransmitter systems.

- Oncology: Research indicates its role in developing anti-cancer agents that can selectively target tumor cells while minimizing effects on healthy tissues .

Biochemical Research

Overview:

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding, providing insights into various biological pathways.

Key Applications:

- Enzyme Inhibition Studies: It has been used to identify potential inhibitors for specific enzymes involved in metabolic pathways.

- Receptor Binding Assays: The compound aids in understanding how drugs interact with their targets, which is crucial for drug design .

Material Science

Overview:

The compound finds applications in material science, particularly in the development of advanced materials such as polymers and coatings.

Key Applications:

- Polymer Development: Its chemical properties are harnessed to create polymers with enhanced mechanical and thermal stability.

- Coatings: It is used to formulate coatings that exhibit improved resistance to environmental degradation .

Analytical Chemistry

Overview:

this compound serves as a standard in various chromatographic techniques, facilitating the accurate quantification of related compounds.

Key Applications:

- Chromatography Standards: It is utilized as a reference material in high-performance liquid chromatography (HPLC) to ensure accurate measurements of similar compounds in complex mixtures .

Natural Product Synthesis

Overview:

The compound plays a role in synthesizing natural products, contributing to the discovery of new compounds with potential health benefits.

Key Applications:

- Natural Compound Synthesis: It is involved in the synthesis of bioactive natural products that may exhibit therapeutic properties against various diseases .

Data Table: Summary of Applications

| Application Area | Specific Uses | Impact/Benefits |

|---|---|---|

| Pharmaceutical Development | Neurological and oncology drugs | Enhanced drug efficacy and specificity |

| Biochemical Research | Enzyme inhibition and receptor binding studies | Insights into biological pathways |

| Material Science | Polymer and coating development | Improved material properties |

| Analytical Chemistry | Chromatography standards | Accurate quantification of compounds |

| Natural Product Synthesis | Synthesis of bioactive compounds | Discovery of new therapeutic agents |

Case Studies

-

Neuropharmacology Study :

A study conducted on the effects of this compound on serotonin receptors demonstrated its potential to enhance mood regulation. This finding supports its application in developing antidepressants. -

Enzyme Inhibition Research :

Research exploring the inhibition of specific kinases by this compound revealed promising results, indicating its potential as a lead compound for cancer therapeutics targeting these enzymes. -

Material Development Project :

A project focused on creating environmentally stable coatings incorporated this compound, resulting in materials that significantly outperformed traditional coatings in durability tests.

Wirkmechanismus

The mechanism of action of ®-6-methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It can bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.

Modulating Enzyme Activity: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Interacting with DNA/RNA: It can interact with genetic material, influencing gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-methylchroman-4-amine: Lacks the ®-configuration and hydrochloride salt form.

4-aminochroman: Lacks the methyl group at the 6-position.

Chromane derivatives: Various derivatives with different substituents on the chroman ring.

Uniqueness

®-6-methylchroman-4-amine hydrochloride is unique due to its specific ®-configuration and the presence of both the methyl group at the 6-position and the amine group at the 4-position. This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Biologische Aktivität

(R)-6-methylchroman-4-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, synthesizing findings from various research articles.

Chemical Structure and Properties

This compound is characterized by its chromane backbone, which is a bicyclic structure that has shown promise in medicinal chemistry. The compound's chemical formula is and it features a methyl group at the 6-position of the chroman ring, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the potential of chromane derivatives, including this compound, as inhibitors of Mycobacterium tuberculosis (Mtb). For instance, a study evaluated various chromane derivatives for their ability to inhibit MbtI (mycobacterial enzyme), revealing that certain structural modifications significantly impact their inhibitory potency.

| Compound | IC50 (μM) | Inhibition (%) at 100 μM |

|---|---|---|

| (R)-6-methylchroman-4-amine | 55.8 ± 4.2 | >75% |

| Control Compound I | 11.0 ± 1.5 | >90% |

The data indicates that while this compound exhibits notable inhibitory activity, it is less potent than some other derivatives tested, suggesting avenues for further structural optimization to enhance efficacy against Mtb .

Structure-Activity Relationships (SAR)

The SAR studies have indicated that specific functional groups on the chromane scaffold are crucial for biological activity. For example, the presence of a hydroxyl group at the 7-position has been identified as a key contributor to enhanced antibacterial activity. Compounds lacking this group showed significantly reduced inhibition levels .

Case Studies

- Inhibition of Mycobacterial Enzymes : A series of experiments demonstrated that derivatives with specific modifications at the 4-position of the chromane ring exhibited varying degrees of MbtI inhibition. The presence of polar functionalities was essential for maintaining activity against Mtb .

- Metabolic Stability : Research on metabolic stability revealed that certain analogs of this compound had improved half-lives when tested with mouse liver microsomes, suggesting that modifications can lead to compounds with better pharmacokinetic profiles .

- Antioxidant Activity : Some studies have also suggested potential antioxidant properties associated with chromane derivatives, which could contribute to their therapeutic effects in oxidative stress-related conditions .

Eigenschaften

IUPAC Name |

(4R)-6-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTASUXSWBNHHX-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)OCC[C@H]2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40722552 | |

| Record name | (4R)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730980-47-9 | |

| Record name | (4R)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.